molecular formula C17H14N2O7 B4607789 6,7-dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B4607789
M. Wt: 358.3 g/mol
InChI Key: OENZHUMHSKFYSU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family This compound is characterized by its complex structure, which includes methoxy groups, a nitrophenoxy moiety, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-4H-3,1-benzoxazin-4-one. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: The introduction of the nitrophenoxy group is usually accomplished through a nitration reaction. This involves reacting the benzoxazinone intermediate with a nitrating agent such as nitric acid or a nitrating mixture.

    Etherification: The final step involves the etherification of the nitrophenoxy group with a suitable alkylating agent, such as methyl iodide, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include 6,7-dimethoxy-2-[(3-carboxyphenoxy)methyl]-4H-3,1-benzoxazin-4-one.

    Reduction: Products may include 6,7-dimethoxy-2-[(3-aminophenoxy)methyl]-4H-3,1-benzoxazin-4-one.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4H-3,1-benzoxazin-4-one: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.

    2-[(3-Nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one: Lacks the methoxy groups, which may affect its solubility and reactivity.

Uniqueness

6,7-Dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one is unique due to the presence of both methoxy and nitrophenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7-dimethoxy-2-[(3-nitrophenoxy)methyl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-23-14-7-12-13(8-15(14)24-2)18-16(26-17(12)20)9-25-11-5-3-4-10(6-11)19(21)22/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENZHUMHSKFYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)COC3=CC=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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